molecular formula C14H24O2 B12681855 2-Ethyl-3-(bicyclo(2.2.1)hept-2-yl)propyl acetate CAS No. 85099-13-4

2-Ethyl-3-(bicyclo(2.2.1)hept-2-yl)propyl acetate

Katalognummer: B12681855
CAS-Nummer: 85099-13-4
Molekulargewicht: 224.34 g/mol
InChI-Schlüssel: QFCDGLRMLBAVGY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethyl-3-(bicyclo[2.2.1]hept-2-yl)propyl acetate is an organic compound with the molecular formula C14H24O2. It is a derivative of bicyclo[2.2.1]heptane, a structure known for its rigidity and unique chemical properties. This compound is often used in various industrial applications due to its distinctive chemical characteristics.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-3-(bicyclo[2.2.1]hept-2-yl)propyl acetate typically involves the esterification of 2-Ethyl-3-(bicyclo[2.2.1]hept-2-yl)propan-1-ol with acetic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity. The use of catalysts and optimized reaction parameters ensures efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethyl-3-(bicyclo[2.2.1]hept-2-yl)propyl acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Results in various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Ethyl-3-(bicyclo[2.2.1]hept-2-yl)propyl acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Wirkmechanismus

The mechanism by which 2-Ethyl-3-(bicyclo[2.2.1]hept-2-yl)propyl acetate exerts its effects depends on its interaction with molecular targets. The rigid bicyclo[2.2.1]heptane structure allows for specific binding interactions with enzymes and receptors, influencing various biochemical pathways. The acetate group can undergo hydrolysis, releasing the active alcohol which can further interact with biological targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, acetate:

    Acetic acid, 1,7,7-trimethyl-bicyclo[2.2.1]hept-2-yl ester: Another similar compound with a different substitution pattern on the bicyclic framework.

Uniqueness

2-Ethyl-3-(bicyclo[2.2.1]hept-2-yl)propyl acetate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.

Eigenschaften

CAS-Nummer

85099-13-4

Molekularformel

C14H24O2

Molekulargewicht

224.34 g/mol

IUPAC-Name

2-(2-bicyclo[2.2.1]heptanylmethyl)butyl acetate

InChI

InChI=1S/C14H24O2/c1-3-11(9-16-10(2)15)6-14-8-12-4-5-13(14)7-12/h11-14H,3-9H2,1-2H3

InChI-Schlüssel

QFCDGLRMLBAVGY-UHFFFAOYSA-N

Kanonische SMILES

CCC(CC1CC2CCC1C2)COC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.